alpha-Hydroxyhippuric acid

Übersicht

Beschreibung

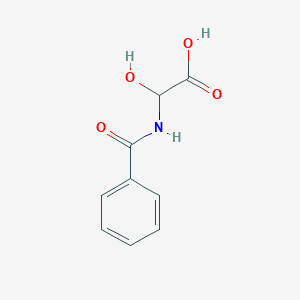

Alpha-hydroxyhippuric acid (α-hydroxyhippuric acid, C₉H₉NO₄) is a carboxylated metabolite belonging to the hippuric acid class. It features a hydroxyl group (-OH) on the alpha carbon of the glycine moiety, distinguishing it from other hippuric acid derivatives . It is a substrate for peptidyl-α-hydroxyglycine α-amidating lyase (PAL), an enzyme critical for the amidation of neuropeptides and hormones, which is essential for their biological activity . This compound is occasionally detected in human biofluids and has applications as an enhancer in herbicides and inks .

Vorbereitungsmethoden

Chemical Synthesis via Reductive Double Carbonylation

The most well-documented industrial method for synthesizing alpha-hydroxy acids, including AHHA, involves reductive double carbonylation of organic halides. This approach, detailed in US Patent 4,981,619 , utilizes carbon monoxide (CO), a hydrogen donor, and a palladium-based catalyst under high-temperature and high-pressure conditions .

Reaction Mechanism and Substrate Selection

The process initiates with an organic halide containing a benzoyl-glycine precursor. For AHHA synthesis, a suitable substrate is benzoylglycine chloride (C₆H₅CO-NH-CH₂-Cl). Under CO pressure (20–90 bar) and temperatures of 90–130°C, the halide undergoes sequential carbonylation steps:

-

First carbonylation : Insertion of CO into the C–Cl bond, forming an acylpalladium intermediate.

-

Second carbonylation : Addition of a second CO molecule, followed by reduction via a hydrogen donor (e.g., water or alcohols), yielding the alpha-hydroxycarboxylic acid .

The catalytic system typically comprises PdCl₂(PPh₃)₂ (palladium chloride bis(triphenylphosphine)) and an inorganic base like sodium hydroxide to neutralize HCl byproducts.

Process Optimization

Key parameters influencing yield and selectivity include:

-

Temperature : Optimal yields (60–70%) occur at 120°C. Higher temperatures (>160°C) promote side reactions, such as decarboxylation .

-

CO Pressure : Elevated pressures (≥50 bar) favor complete carbonylation but require specialized reactor setups.

-

Solvent System : Aqueous-organic biphasic mixtures (e.g., water/tetrahydrofuran) enhance catalyst stability and product separation .

A representative procedure involves charging an autoclave with benzoylglycine chloride (10 mmol), PdCl₂(PPh₃)₂ (0.1 mol%), NaOH (20 mmol), and water. After pressurizing with CO (90 bar) and heating to 120°C for 3 hours, the reaction mixture is filtered, acidified, and extracted to isolate AHHA .

Hydrolysis of Alpha-Halocarboxylic Acid Derivatives

Traditional routes to AHHA involve alkaline hydrolysis of alpha-chloro-hippuric acid (C₆H₅CO-NH-CH₂-Cl). This method, while less efficient than carbonylation, remains viable for laboratory-scale synthesis .

Synthesis of Alpha-Chloro-Hippuric Acid

The precursor is prepared by chlorinating hippuric acid (benzoylglycine) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) :

Reaction conditions: 60°C, anhydrous dichloromethane, 4-hour reflux .

Hydrolysis to AHHA

The alpha-chloro derivative is hydrolyzed in aqueous NaOH (2 M) at 80°C for 6 hours:

Yields range from 50–65%, with purification via recrystallization from ethanol/water .

Enzymatic Synthesis Pathways

AHHA is a substrate for peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) , an enzyme involved in peptide hormone amidation . While biosynthetic routes are underexplored, in vitro enzymatic synthesis offers potential:

Enzyme-Catalyzed Hydroxylation

PAL catalyzes the cleavage of peptidyl-glycine substrates into amidated peptides and glyoxylate. Modifying the substrate to benzoylglycine could theoretically yield AHHA:

However, experimental validation is limited, and yields are unspecified in available literature .

Comparative Analysis of Synthesis Methods

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive carbonylation | Benzoylglycine chloride | PdCl₂(PPh₃)₂, NaOH | 120°C, 90 bar CO | 60–70% | Scalable, single-step | High-pressure equipment required |

| Alkaline hydrolysis | Alpha-chloro-hippuric acid | NaOH | 80°C, aqueous | 50–65% | Simple setup | Multi-step, hazardous chlorination |

| Enzymatic | Benzoylglycine | PAL enzyme | Ambient, aqueous buffer | N/A | Eco-friendly, mild conditions | Unoptimized, low yields |

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Hydroxyhippuric acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The benzoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of benzoylformic acid or benzoylacetaldehyde.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of N-substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Alpha-hydroxyhippuric acid (CHNO) is characterized by its structure as a hydroxy-substituted derivative of hippuric acid. It plays a significant role in human metabolism, particularly as a urinary metabolite of dietary polyphenols such as those found in coffee. The compound exhibits various biological activities, including antioxidant properties and the ability to modulate inflammation.

Biological Activities

2.1 Antioxidant Properties

Research indicates that this compound possesses notable antioxidant capabilities. It has been shown to protect hepatic cells from oxidative stress induced by tumor necrosis factor-alpha (TNF-α), which is crucial in preventing cellular damage during inflammatory responses .

2.2 Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation markers in HepG2 cells treated with TNF-α. This suggests its potential use in managing inflammatory conditions .

Applications in Nutrition and Health

3.1 Nutritional Metabolite

this compound is recognized as a metabolite of dietary components, particularly polyphenols from coffee. Its presence in urine serves as a biomarker for coffee consumption and may reflect the health benefits associated with polyphenol intake, such as reduced risk of chronic diseases .

3.2 Potential Therapeutic Uses

The compound's ability to modulate oxidative stress and inflammation positions it as a candidate for therapeutic interventions in conditions such as:

- Liver Diseases : Due to its protective effects against oxidative stress.

- Metabolic Disorders : Its role in glucose metabolism suggests potential applications in diabetes management .

Case Studies

Future Research Directions

Further studies are needed to explore:

- The mechanistic pathways through which this compound exerts its effects on cellular metabolism.

- Its potential roles in precision nutrition , particularly how it interacts with various dietary components to influence health outcomes.

- Longitudinal studies to assess the impact of dietary intake of polyphenols on the levels of this compound and associated health benefits.

Wirkmechanismus

Alpha-Hydroxyhippuric acid exerts its effects primarily through its role as a biomarker of oxidative stress. It is involved in metabolic pathways related to kidney function and glucose utilization in muscle . The compound interacts with various enzymes and proteins, influencing metabolic processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The table below compares key structural and chemical properties of alpha-hydroxyhippuric acid with related compounds:

Key Observations:

- Structural Differences: The hydroxyl group's position (glycine vs. benzene ring) dictates biological activity. For example, this compound's hydroxyl on glycine enables its role in enzymatic amidation, while 3-hydroxyhippuric acid's meta-hydroxyl links it to polyphenol metabolism .

- Physicochemical Properties : this compound has a higher melting point (211°C) compared to hippuric acid (187°C), likely due to hydrogen bonding from the additional hydroxyl group .

Analytical Methods

Biologische Aktivität

Alpha-Hydroxyhippuric acid (α-OH-HA), also known as alpha-hydroxybenzoylglycine, is a derivative of hippuric acid and is categorized as an N-acyl-amino acid. It has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article delves into the biological activity of α-OH-HA, highlighting its enzymatic roles, metabolic pathways, and implications in health and disease.

- IUPAC Name : 2-hydroxy-2-(phenylformamido)acetic acid

- CAS Number : 16555-77-4

- Molecular Weight : 195.17 g/mol

- Chemical Structure :

Enzymatic Role

This compound serves as a substrate for the enzyme peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) . This enzyme is crucial for the post-translational modification of neuropeptides and peptide hormones, where it catalyzes the amidation process necessary for the full biological activity of these molecules . The amidation reaction involves converting C-terminal glycine residues into their corresponding α-amidated forms, which are essential for the functionality of many bioactive peptides.

1. Metabolic Pathways

α-OH-HA is involved in various metabolic pathways, particularly in the metabolism of phenolic compounds. It has been identified as a significant metabolite in studies examining the effects of dietary polyphenols on health .

2. Biomarker Potential

Recent research has suggested that α-OH-HA may serve as a biomarker for certain conditions, including muscle respiratory chain deficiencies. In a study utilizing untargeted urine metabolomics, α-OH-HA was identified alongside other metabolites as potential indicators of this condition .

3. Cardiovascular Health

In cardiovascular research, α-OH-HA has been linked to improvements in arterial function. A study indicated that consumption of aronia berry extracts, which increase levels of phenolic metabolites including α-OH-HA, resulted in significant reductions in blood pressure and improvements in arterial stiffness . These findings suggest a protective role for α-OH-HA against cardiovascular diseases.

Case Studies

Q & A

Basic Research Questions

Q. What are the standard protocols for detecting alpha-Hydroxyhippuric acid in biological samples?

Detection typically employs liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) due to their sensitivity for low-abundance metabolites. For LC-MS, sample preparation involves protein precipitation (e.g., methanol/water extraction), followed by reverse-phase chromatography with polar columns (e.g., C18) and negative ion mode detection . NMR protocols require deuterated solvents (e.g., D2O) and spectral libraries for peak assignment. Validation includes spike-and-recovery tests and comparison with internal standards like deuterated hippuric acid derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Personal protective equipment (PPE) must include nitrile gloves (≥0.11 mm thickness, EN 374 tested) and respiratory protection (P1 particulate filters) during powder handling to avoid inhalation. Work areas should be equipped with fume hoods, and spills must be mechanically contained to prevent environmental contamination (e.g., avoiding drains). Barrier creams are recommended for prolonged skin exposure .

Q. How is this compound synthesized for experimental use, and what purity validation methods are required?

Synthesis often involves glycine conjugation with o-hydroxybenzoic acid via enzymatic or chemical coupling. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm and confirmation via tandem MS (MS/MS) fragmentation patterns. For novel syntheses, elemental analysis and ¹H/¹³C NMR spectra must match reference data .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound’s association with ischemic stroke?

Discrepancies in disease correlation may stem from cohort heterogeneity (e.g., age, comorbidities) or analytical variability. Robust meta-analyses should stratify by confounding factors (e.g., renal function, diet). Methodological harmonization (e.g., standardized LC-MS protocols) and multicenter validation are critical. Bayesian statistical models can quantify uncertainty in pooled data .

Q. What experimental designs are optimal for elucidating this compound’s role in phenylalanine metabolism?

Isotopic tracer studies (e.g., ¹³C-labeled phenylalanine) combined with kinetic modeling can track metabolic flux. In vitro assays using hepatic cell lines should measure enzyme activity (e.g., phenylalanine hydroxylase) under varying substrate conditions. Longitudinal animal models (e.g., knockout mice) paired with metabolomic profiling can identify compensatory pathways .

Q. How should researchers address batch-to-batch variability in this compound for reproducibility?

Implement quality control (QC) measures such as:

- Pre-analytical: Standardize storage conditions (−80°C, argon atmosphere) to prevent degradation.

- Analytical: Include QC samples in each batch (e.g., NIST reference materials) and use coefficient of variation (CV) thresholds (<15% for inter-batch precision).

- Post-analytical: Apply normalization algorithms (e.g., probabilistic quotient normalization) to correct for technical noise .

Q. What computational tools are effective for integrating this compound data into metabolic networks?

Pathway analysis platforms like MetaboAnalyst 5.0 or Kyoto Encyclopedia of Genes and Genomes (KEGG) can map metabolite interactions. Constraint-based modeling (e.g., COBRA Toolbox) allows simulation of phenylalanine-tyrosine pathway perturbations. Machine learning frameworks (e.g., Random Forest) can prioritize biomarkers in multi-omics datasets .

Q. Methodological Best Practices

- Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, processing parameters, and metadata in repositories like Metabolights .

- Ethical Compliance: Document IRB approval for human studies and adhere to ARRIVE guidelines for animal research .

- Statistical Rigor: Use false discovery rate (FDR) correction for multiple comparisons in metabolome-wide association studies (MWAS) .

Eigenschaften

IUPAC Name |

2-benzamido-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWCVCCEIQXUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864688 | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16555-77-4 | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16555-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxyhippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alpha-Hydroxyhippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.